molecular formula C27H25O4P B13822904 (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate

Katalognummer: B13822904
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: NSKVIUBXDJHCAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is a chemical compound with the molecular formula C27H25O4P and a molecular weight of 444.5 g/mol. It is known for its unique structure, which includes a phosphate group bonded to a phenyl ring and a 1-methyl-1-phenylethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with 1-methyl-1-phenylethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Wissenschaftliche Forschungsanwendungen

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate can be compared with other similar compounds, such as:

    Triphenyl phosphate: Another phosphate ester with similar chemical properties but different applications.

    Diphenyl phosphate: A simpler phosphate ester that serves as a precursor in the synthesis of more complex compounds.

    Phenyl diphenyl phosphate: A related compound with a different substitution pattern on the phosphate group.

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C27H25O4P

Molekulargewicht

444.5 g/mol

IUPAC-Name

diphenyl [2-(2-phenylpropan-2-yl)phenyl] phosphate

InChI

InChI=1S/C27H25O4P/c1-27(2,22-14-6-3-7-15-22)25-20-12-13-21-26(25)31-32(28,29-23-16-8-4-9-17-23)30-24-18-10-5-11-19-24/h3-21H,1-2H3

InChI-Schlüssel

NSKVIUBXDJHCAL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.